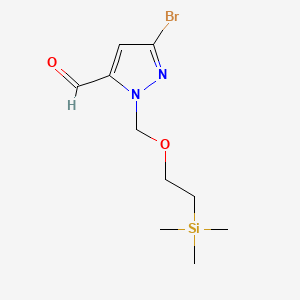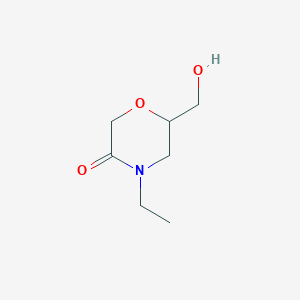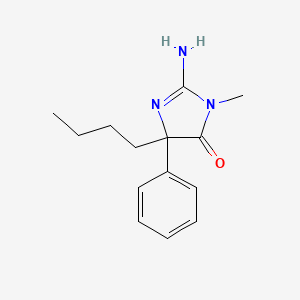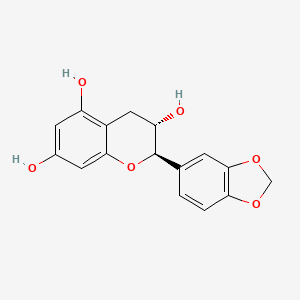
1-(1-Piperazinylmethyl)cyclopropanemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Piperazinylmethyl)cyclopropanemethanol is a chemical compound with the molecular formula C9H18N2O. It is known for its unique structure, which includes a cyclopropane ring and a piperazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Piperazinylmethyl)cyclopropanemethanol typically involves the reaction of cyclopropanemethanol with piperazine. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Piperazinylmethyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropylmethanol derivatives .
Applications De Recherche Scientifique
1-(1-Piperazinylmethyl)cyclopropanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Piperazinylmethyl)cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of certain enzymes and modulation of neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanemethanol: A simpler analog without the piperazine moiety.
1-Methylpiperazine: Contains the piperazine ring but lacks the cyclopropane group.
PDI Inhibitor IV, LOC14: A compound with a similar piperazine structure but different functional groups.
Uniqueness
1-(1-Piperazinylmethyl)cyclopropanemethanol is unique due to its combination of a cyclopropane ring and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
[1-(piperazin-1-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H18N2O/c12-8-9(1-2-9)7-11-5-3-10-4-6-11/h10,12H,1-8H2 |
Clé InChI |
NWTLSLUWYLWLMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN2CCNCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)


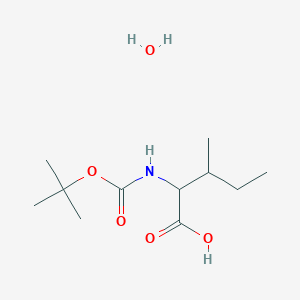
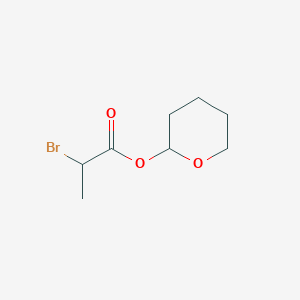
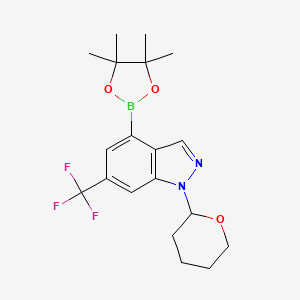
![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
